molecular formula C18H13ClN2O6S B301150 (5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B301150
M. Wt: 420.8 g/mol
InChI Key: AVBGCXHFLKQPEP-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, also known as CNB-001, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione acts as a free radical scavenger and an inhibitor of lipid peroxidation, protecting neurons from oxidative stress and inflammation. It also modulates the expression of various genes involved in neuroprotection and synaptic plasticity, promoting neuronal survival and function.
Biochemical and Physiological Effects
(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function and reduce neuronal death in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It also reduces infarct size and improves neurological function in animal models of stroke. (5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its neuroprotective effects, and its good safety profile. However, its high cost and complex synthesis method may limit its widespread use in research.

Future Directions

There are several future directions for the study of (5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, including:
1. Clinical trials in humans to evaluate its safety and efficacy for the treatment of neurological disorders.
2. Further studies to elucidate its mechanism of action and identify potential molecular targets.
3. Development of more efficient and cost-effective synthesis methods.
4. Combination therapy with other neuroprotective agents to enhance its therapeutic effects.
5. Investigation of its potential applications in other neurological disorders, such as multiple sclerosis and Huntington's disease.
Conclusion
(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound with potential therapeutic applications in various neurological disorders. Its neuroprotective effects and good safety profile make it a promising candidate for further research and development. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy in clinical trials.

Synthesis Methods

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione is synthesized through a multistep process involving the condensation of 4-chlorobenzaldehyde and 4,5-dimethoxy-2-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a base. The resulting compound undergoes a Z/E isomerization to form (5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione, which is purified through column chromatography.

Scientific Research Applications

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective effects, reducing neuronal death and improving cognitive function in animal models.

properties

Product Name

(5Z)-3-(4-chlorophenyl)-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13ClN2O6S

Molecular Weight

420.8 g/mol

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(4,5-dimethoxy-2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13ClN2O6S/c1-26-14-7-10(13(21(24)25)9-15(14)27-2)8-16-17(22)20(18(23)28-16)12-5-3-11(19)4-6-12/h3-9H,1-2H3/b16-8-

InChI Key

AVBGCXHFLKQPEP-PXNMLYILSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC

SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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